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Abstract
The diaryl ketone motif is a privileged scaffold in medicinal chemistry, materials science, and

synthetic organic chemistry, serving as a core component in numerous pharmaceuticals,

photoinitiators, and molecular probes. The strategic synthesis of these compounds, particularly

with diverse functional groups, is of paramount importance. This guide provides an in-depth

analysis of the primary synthetic routes to functionalized diaryl ketones, offering field-proven

insights into methodological choices. We present detailed, step-by-step protocols for three

cornerstone methodologies: the classic Friedel-Crafts acylation, the modern Palladium-

catalyzed Suzuki-Miyaura cross-coupling, and the highly selective Weinreb-Nahm ketone

synthesis. Each section explains the underlying mechanism, discusses the strategic

advantages and limitations, and provides expert guidance to aid researchers in selecting the

optimal path for their specific synthetic targets.

Strategic Overview: Disconnection Approaches
The synthesis of a functionalized diaryl ketone (Ar-CO-Ar') can be approached through several

primary disconnection strategies. The choice of strategy is dictated by the availability of starting

materials, required functional group tolerance, and desired regioselectivity. Understanding

these pathways allows for a logical and efficient synthetic design.
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Figure 1: Primary disconnection strategies for the synthesis of diaryl ketones.

The Classic Approach: Friedel-Crafts Acylation
Developed in 1877, the Friedel-Crafts acylation remains a fundamental method for forming aryl

ketones via electrophilic aromatic substitution.[1] The reaction involves the acylation of an

aromatic ring with an acyl halide or anhydride, promoted by a strong Lewis acid catalyst,

typically aluminum chloride (AlCl₃).[1][2]

Mechanism of Action
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis

acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating the

resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-

rich aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity

and yields the diaryl ketone.[2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/product/b1273610?utm_src=pdf-body-img
https://pdf.benchchem.com/1273/Application_Note_and_Protocol_Friedel_Crafts_Acylation_of_Anisole_with_3_Bromobenzoyl_Chloride.pdf
https://pdf.benchchem.com/1273/Application_Note_and_Protocol_Friedel_Crafts_Acylation_of_Anisole_with_3_Bromobenzoyl_Chloride.pdf
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acylium Ion Formation

Electrophilic Attack & Re-aromatization

R-CO-Cl

R-CO-Cl-AlCl₃ Complex

+ AlCl₃

AlCl₃

[R-C≡O]⁺ (Acylium Ion)

[AlCl₄]⁻

Sigma Complex
(Arenium Ion)

HCl

AlCl₃ (regenerated)

Arene (Ar-H)

+ Acylium Ion
Diaryl Ketone

(Ar-CO-R)
- H⁺ (via AlCl₄⁻)

Click to download full resolution via product page

Figure 2: Mechanism of Friedel-Crafts Acylation.

Advantages and Limitations
Advantages: High efficiency and regioselectivity, particularly when using electron-rich arenes

where substitution is directed to the ortho and para positions.[4] The starting materials are

often inexpensive and readily available.

Limitations: The reaction requires stoichiometric or greater amounts of the Lewis acid

catalyst because the product ketone complexes with it.[3] It is generally incompatible with

aromatic rings bearing electron-withdrawing groups (deactivated rings) or acid-sensitive

functional groups like amines.[5][6]

Experimental Protocol: Synthesis of 4-
Methoxypropiophenone from Anisole
This protocol describes the acylation of anisole with propionyl chloride, a representative

example of this reaction class.[7][8]

Materials:
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Anisole (1.0 eq.)

Propionyl chloride (1.1 eq.)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Ice

5% Sodium hydroxide (NaOH) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.) and anhydrous

DCM.

Cooling: Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

Reagent Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq.) and

propionyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃

suspension over 30 minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 1 hour. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and

carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and

concentrated HCl.[1] This step hydrolyzes the aluminum chloride complex.[1]
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Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and

extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with water, 5% NaOH solution,

and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to obtain pure 4-methoxypropiophenone.

The Modern Workhorse: Suzuki-Miyaura Cross-
Coupling
The Nobel Prize-winning Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-

catalyzed reaction for forming C-C bonds.[9] For diaryl ketone synthesis, it is primarily

employed in an acylative variant, which couples an acyl chloride with an arylboronic acid.[10]

[11] This method offers exceptional functional group tolerance, avoiding the harsh Lewis acids

of the Friedel-Crafts reaction.[8]

Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II)

species.[12][13]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl

chloride, forming an acyl-Pd(II) complex. This is often the rate-determining step.[12]

Transmetalation: In the presence of a base, the aryl group from the boronic acid is

transferred to the palladium center, displacing the chloride and forming a diaryl-acyl-Pd(II)

intermediate.

Reductive Elimination: The two organic fragments (acyl and aryl) are eliminated from the

palladium center, forming the diaryl ketone product and regenerating the active Pd(0)

catalyst, which re-enters the cycle.[9]
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Figure 3: Catalytic cycle for Acyl Suzuki-Miyaura coupling.

Advantages and Limitations
Advantages: Excellent functional group tolerance (esters, nitriles, ethers, etc.), mild reaction

conditions, and the low toxicity and stability of boronic acid reagents.[9] The reaction is
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catalytic in palladium and highly reliable.

Limitations: The cost of palladium catalysts and ligands can be a factor for large-scale

synthesis. Boronic acids can undergo side reactions like protodeboronation or homocoupling

under certain conditions.

Experimental Protocol: Synthesis of Benzophenone
This protocol details a general procedure for the coupling of benzoyl chloride and

phenylboronic acid.[10]

Materials:

Phenylboronic acid (1.0 eq.)

Benzoyl chloride (1.2 eq.)

Palladium(II) acetate [Pd(OAc)₂] (0.01 eq., 1 mol%)

Triphenylphosphine (PPh₃) (0.04 eq., 4 mol%)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

Toluene, anhydrous and degassed

Water, degassed

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add phenylboronic acid (1.0 eq.), anhydrous

K₂CO₃ (2.0 eq.), Pd(OAc)₂ (1 mol%), and PPh₃ (4 mol%).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).

Repeat this cycle three times.

Solvent and Reagent Addition: Add degassed toluene via syringe, followed by degassed

water. Add benzoyl chloride (1.2 eq.) dropwise via syringe.
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Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the

reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Transfer to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer twice with ethyl acetate.

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

Na₂SO₄.

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the

resulting crude solid by recrystallization from ethanol or column chromatography to yield

pure benzophenone.

The High-Fidelity Route: Weinreb-Nahm Ketone
Synthesis
The Weinreb-Nahm synthesis is a highly reliable method for preparing ketones from carboxylic

acid derivatives.[14] It utilizes a special N-methoxy-N-methylamide (Weinreb amide), which

reacts with organometallic reagents (Grignard or organolithium) to form a stable tetrahedral

intermediate.[14][15] This intermediate resists further addition, preventing the common problem

of over-addition to form tertiary alcohols.[15]

Mechanism of Selectivity
The key to the Weinreb synthesis is the formation of a stable, five-membered chelated

intermediate after the initial nucleophilic attack.[16] The metal cation (MgX⁺ or Li⁺) is

coordinated by both the carbonyl oxygen and the N-methoxy oxygen. This chelate is stable at

low temperatures and does not collapse to the ketone until acidic workup.[14][17] This stability

prevents the addition of a second equivalent of the organometallic reagent.

Advantages and Limitations
Advantages: Excellent chemoselectivity, preventing over-addition to yield ketones cleanly

and in high yield.[18] The Weinreb amide is stable to a wide variety of reaction conditions

and functional groups.[14]
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Limitations: This is a two-step process requiring the initial preparation of the Weinreb amide

from a carboxylic acid or its derivative. Organometallic reagents require strictly anhydrous

conditions.

Experimental Protocol: Synthesis of a Diaryl Ketone
This protocol is divided into two stages: (A) preparation of the Weinreb amide and (B) reaction

with an aryl Grignard reagent.

Part A: Preparation of N-methoxy-N-methylbenzamide Materials:

Benzoyl chloride (1.0 eq.)

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.)

Pyridine (2.5 eq.) or Triethylamine

Dichloromethane (DCM), anhydrous

Procedure:

Reaction Setup: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride

(1.1 eq.) in anhydrous DCM and cool to 0 °C.

Base Addition: Slowly add pyridine (2.5 eq.).

Acylation: Add benzoyl chloride (1.0 eq.) dropwise to the stirred solution at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the

reaction is complete (monitored by TLC).

Work-up: Quench the reaction with water. Separate the layers and extract the aqueous

phase with DCM.

Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl,

saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄.
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Purification: Filter and concentrate to give the Weinreb amide, which is often pure enough for

the next step or can be purified by chromatography.

Part B: Reaction with Phenylmagnesium Bromide Materials:

N-methoxy-N-methylbenzamide (from Part A) (1.0 eq.)

Phenylmagnesium bromide (1.2 eq., solution in THF/ether)

Tetrahydrofuran (THF), anhydrous

1 M Hydrochloric acid (HCl)

Procedure:

Reaction Setup: Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF in a flame-dried

flask under an inert atmosphere.

Cooling: Cool the solution to 0 °C or -78 °C.

Grignard Addition: Add the phenylmagnesium bromide solution (1.2 eq.) dropwise via

syringe, maintaining the low temperature.

Reaction: Stir the reaction at this temperature for 1-2 hours.

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution,

followed by 1 M HCl until the solution is acidic.

Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the product

with ethyl acetate (3x).

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous

Na₂SO₄.

Purification: Filter, concentrate, and purify the crude product by column chromatography on

silica gel to afford the diaryl ketone.

Comparative Summary of Synthetic Routes
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Feature
Friedel-Crafts
Acylation

Suzuki-Miyaura
Coupling (Acyl)

Weinreb-Nahm
Synthesis

Bond Formed
Electrophilic Aromatic

Substitution

Pd-Catalyzed Cross-

Coupling

Nucleophilic Acyl

Substitution

Key Reagents
Arene, Acyl Halide,

Lewis Acid

Acyl Halide,

Arylboronic Acid, Pd

Catalyst

Weinreb Amide, Aryl

Grignard/Lithium

Functional Group

Tolerance

Poor (sensitive to

acids)
Excellent

Very Good (amide is

robust)

Substrate Scope
Good for electron-rich

arenes
Very Broad Very Broad

Key Advantage
Inexpensive, powerful

for simple systems

High reliability and

functional group

tolerance

Prevents over-

addition, high fidelity

Key Limitation
Stoichiometric strong

acid, limited scope

Catalyst cost,

potential boronic acid

side reactions

Two-step process,

requires

organometallics

Scalability
Well-established in

industry

Good, but catalyst

cost can be a factor

Good, requires strict

anhydrous conditions

Conclusion
The synthesis of functionalized diaryl ketones can be achieved through several powerful and

distinct methodologies. The choice of synthetic route is a critical decision that impacts yield,

purity, and overall efficiency.

Friedel-Crafts acylation is a cost-effective and direct method suitable for robust, electron-rich

aromatic systems.

Suzuki-Miyaura cross-coupling represents the state-of-the-art for constructing complex,

highly functionalized diaryl ketones with its mild conditions and broad substrate scope.
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Weinreb-Nahm synthesis offers unparalleled selectivity for sensitive substrates where

preventing over-addition by highly reactive nucleophiles is the primary concern.

By understanding the mechanistic nuances, advantages, and practical considerations detailed

in this guide, researchers can confidently select and execute the most appropriate strategy to

access these valuable chemical entities for their research and development programs.

References
BenchChem. (2025). Application Note: Friedel-Crafts Acylation of Anisole with 3-
Bromobenzoyl Chloride.
University of Toronto. (n.d.).

Wikipedia. (2023). Weinreb ketone synthesis. [Link]

RSC Publishing. (n.d.). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction.

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing
Aryl Cyclopropyl Ketones.

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

ResearchGate. (n.d.). Synthesis of diaryl ketone 71 via Pd(dba)2 catalyzed Fukuyama

coupling reaction. [Link]

S. Tokura, et al. (2006). A Practical Synthesis of Multifunctional Ketones Through the
Fukuyama Coupling Reaction.

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts

EAS Reactions. [Link]

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

Grokipedia. (n.d.). Fukuyama coupling. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.researchgate.net/figure/Catalytic-cycle-of-the-Suzuki-Miyaura-cross-coupling-reaction_fig2_322961845
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
https://www.researchgate.net/figure/Synthesis-of-diaryl-ketone-71-via-Pd-dba-2-catalyzed-Fukuyama-coupling-reaction_fig19_321857640
https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/18%3A_Electrophilic_Aromatic_Substitution/18.05%3A_Alkylation_and_Acylation_of_Benzene_-_The_Friedel-Crafts_EAS_Reactions
https://studymind.co.uk/notes/friedel-crafts-acylation-and-alkylation/
https://grokipedia.com/Fukuyama_coupling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (2024). Friedel–Crafts reaction. [Link]

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]

Organic Syntheses. (n.d.). Procedure. [Link]

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup,

and Characterization. [Link]

ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. [Link]

YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.

M. Szostak, et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with

functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-

Boc2-amides. Organic & Biomolecular Chemistry. [Link]

J&K Scientific LLC. (n.d.). Fukuyama Coupling. [Link]

P. R. Singh, et al. (n.d.). Weinreb amides. Current Organic Synthesis.

ResearchGate. (2020). (PDF) Weinreb Amides as Directing Groups for Transition Metal-

Catalyzed C-H Functionalizations. [Link]

S. G. Ocal, et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-

functionalized NHC palladium complexes. RSC Advances. [Link]

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

RSC Publishing. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-

functionalized NHC palladium complexes. [Link]

Organische-Chemie.ch. (n.d.). Weinreb-Amid-Methode. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.researchgate.net/figure/Catalytic-cycle-of-the-Suzuki-Miyaura-cross-coupling-reaction_fig1_319409849
http://www.orgsyn.org/demo.aspx?prep=v101p0061
https://www.youtube.com/watch?v=Fj-f5aYh4-s
https://www.researchgate.net/publication/281144200_Friedel_Crafts_Acylation_of_Anisole_With_Modified_Zeolites
https://www.youtube.com/watch?v=9o-42g-tS_c
https://www.researchgate.net/publication/341258169_Synthesis_of_Weinreb_and_their_Derivatives_A-Review
https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00791a
https://jk-scientific.com/en/reaction/Fukuyama-Coupling-143
https://www.researchgate.net/publication/344795213_Weinreb_Amides_as_Directing_Groups_for_Transition_Metal-Catalyzed_C-H_Functionalizations
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8611110/
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra07231e
https://www.organische-chemie.ch/OC/Namen/weinreb-amid-methode.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in

Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid

and 5-Iodovanillin. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. byjus.com [byjus.com]

3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. Friedel–Crafts Acylation [sigmaaldrich.com]

6. chem.libretexts.org [chem.libretexts.org]

7. www2.chem.wisc.edu [www2.chem.wisc.edu]

8. youtube.com [youtube.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using
nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

11. pubs.rsc.org [pubs.rsc.org]

12. chem.libretexts.org [chem.libretexts.org]

13. Yoneda Labs [yonedalabs.com]

14. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

15. Weinreb Ketone Synthesis [organic-chemistry.org]

16. Weinreb-Amid-Methode [organische-chemie.ch]

17. Weinreb amides [pubsapp.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/ol0611245
https://www.rose-hulman.edu/class/chem/ch431/Exp%203%20Suzuki%20Coupling.pdf
https://www.benchchem.com/product/b1273610?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/1273/Application_Note_and_Protocol_Friedel_Crafts_Acylation_of_Anisole_with_3_Bromobenzoyl_Chloride.pdf
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://www.researchgate.net/figure/Catalytic-cycle-of-the-Suzuki-Miyaura-cross-coupling-reaction_fig2_316069148
https://www.sigmaaldrich.com/DE/de/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/friedel-crafts-acylation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/18%3A_Reactions_of_Aromatic_Compounds/18.05%3A_Alkylation_and_Acylation_of_Benzene_-_The_Friedel-Crafts_EAS_Reactions
https://www2.chem.wisc.edu/deptfiles/OrgLab/acylation/13.%20Chapter%2013%20Friedel-Crafts%20Acylation%2004_06_2014.pdf
https://www.youtube.com/watch?v=idDHRd8cYjM
https://pdf.benchchem.com/151/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9043785/
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra07231e
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis
https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm
https://www.organische-chemie.ch/OC/Namen/Weinreb.htm
https://pubsapp.acs.org/subscribe/journals/ci/30/i12/html/12georg_box.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Application Notes & Protocols: Strategic Synthesis of
Functionalized Diaryl Ketones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273610#synthetic-routes-to-functionalized-diaryl-
ketones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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